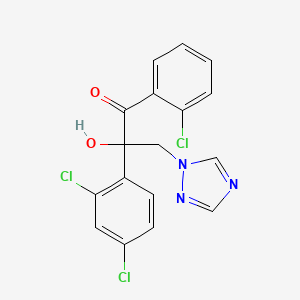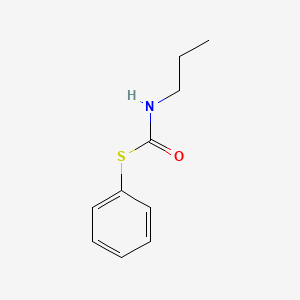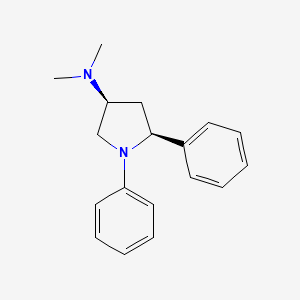
1,5-Diphenyl-3-dimethylaminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-dimethylaminopyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-dimethylaminopyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-dimethylaminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the pyrrolidine ring.
Scientific Research Applications
1,5-Diphenyl-3-dimethylaminopyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-dimethylaminopyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone: Another pyrrolidine derivative with similar structural features.
Diphenylpyrrolidine: A simpler analog with two phenyl groups attached to the pyrrolidine ring.
Pyrrolidinone derivatives: Compounds with a similar pyrrolidine core but different substituents
Uniqueness
1,5-Diphenyl-3-dimethylaminopyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
49558-33-0 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(3S,5S)-N,N-dimethyl-1,5-diphenylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-13-18(15-9-5-3-6-10-15)20(14-17)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
XSHXQKNIJVTSLI-ROUUACIJSA-N |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


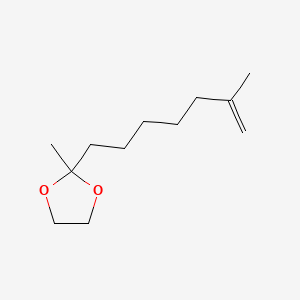

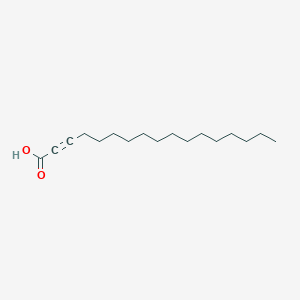
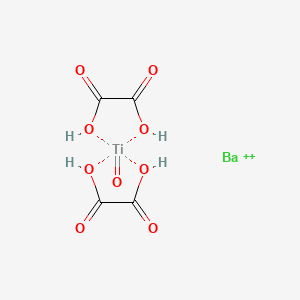
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
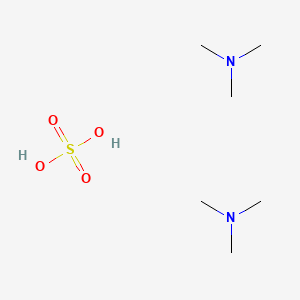
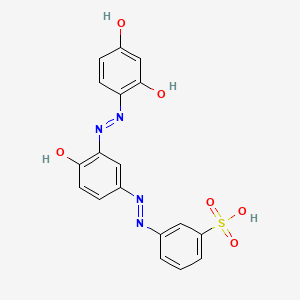
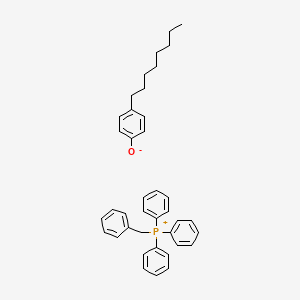
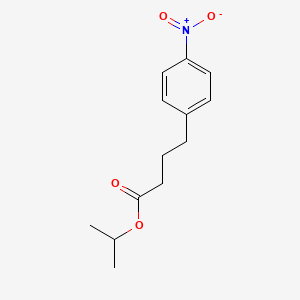

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
